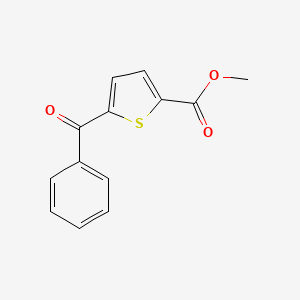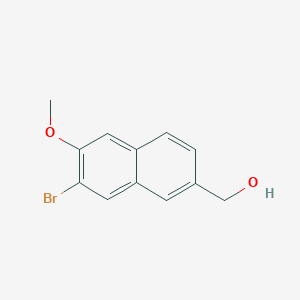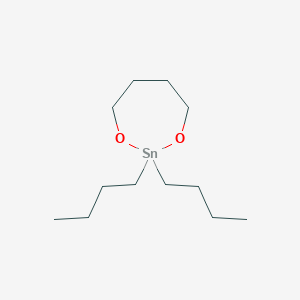
2,2-Dibutyl-1,3,2-dioxastannepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-1,3,2-dioxastannepane is an organotin compound with the molecular formula C10H22O2Sn It is a member of the dioxastannane family, characterized by a tin atom bonded to two butyl groups and incorporated into a dioxastannepane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannepane can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannepane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with this compound include dibutyltin oxide, dibutyltin dimethoxide, acetyl chloride, acetic anhydride, benzoyl chloride, and phthalic anhydride. Reaction conditions often involve heating and the presence of nitrogen to prevent unwanted side reactions .
Major Products
Major products formed from reactions with this compound include benzil, cis-stilbene diacetate, trans-diester, and various cyclic anhydrides .
Aplicaciones Científicas De Investigación
2,2-Dibutyl-1,3,2-dioxastannepane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-dibutyl-1,3,2-dioxastannepane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with oxygen atoms, leading to the formation of highly distorted octahedral arrangements. This coordination ability allows the compound to participate in various chemical reactions and interact with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but differs in the arrangement of atoms around the tin center.
Dibutyltin oxide: A precursor used in the synthesis of 2,2-dibutyl-1,3,2-dioxastannepane.
Dibutyltin dimethoxide: Another precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two butyl groups attached to the tin atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
3590-62-3 |
|---|---|
Fórmula molecular |
C12H26O2Sn |
Peso molecular |
321.04 g/mol |
Nombre IUPAC |
2,2-dibutyl-1,3,2-dioxastannepane |
InChI |
InChI=1S/C4H8O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
Clave InChI |
COKREYXJRHTKSH-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(OCCCCO1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


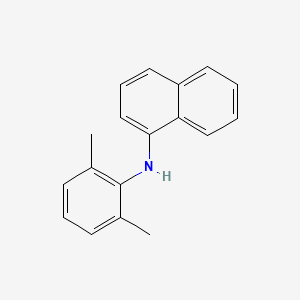
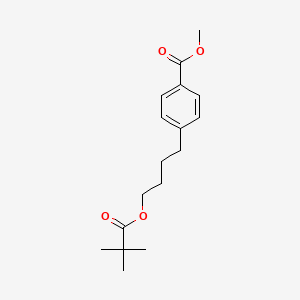
![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)
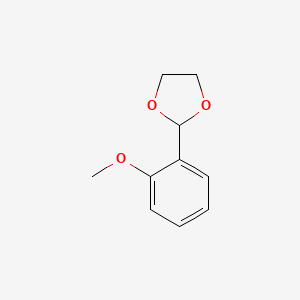


![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
